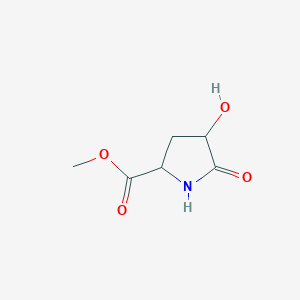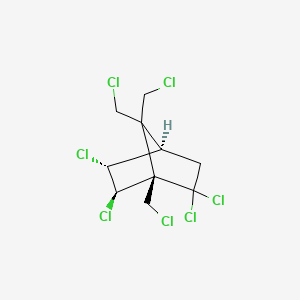![molecular formula C10H13NO B3328766 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol CAS No. 518051-95-1](/img/structure/B3328766.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is a heterocyclic compound with the molecular formula C10H13NO. It is a derivative of azepine, featuring a benzene ring fused to a seven-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol typically involves the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. One common method includes the use of lithium aluminum hydride (LAH) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is refluxed for several hours, followed by the addition of a saturated solution of Rochelle’s salt to quench the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated azepine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially acting on receptors such as GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate). These interactions can influence neuronal activity and have implications for treating neurological conditions .
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is unique due to its hydroxyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepine derivatives that may lack this functional group .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11-12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVKSLQSDAQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B3328683.png)





![1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine](/img/structure/B3328727.png)




![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)


